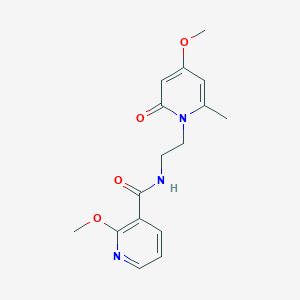

2-methoxy-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)nicotinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-methoxy-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)nicotinamide, also known as MMN, is a novel compound that has been gaining attention in scientific research due to its potential therapeutic applications. MMN is a nicotinamide derivative and belongs to the class of pyridinecarboxamides.

Wissenschaftliche Forschungsanwendungen

Drug Research and Development

This compound is valuable in drug research and development due to its interesting pharmaceutical and biological activities . It’s synthetic analogous and the synthesis of its heteroannelated derivatives have been the subject of many recent publications .

Optical Applications

The compound has been used in the growth and characterization of organic single crystals for optical applications . Organic materials are important in photonic applications due to their fast response times and the possibility of optimizing molecular structures to maximize nonlinear responses .

Nonlinear Optical (NLO) Materials

The aromatic organic material 2-methoxy-4-nitroaniline, a derivative of this compound, is used in the synthesis of photorefractive polymers as novel chromophores in analytical studies . Nonlinear optical organic crystals are considerable in recent technologies due to their industrial value in areas of laser spectroscopy, optical modulators, optical communication, optical bi-stable switches, optical electronics, optical data storage, frequency conversion, high-speed information processing, sensors, color displays, etc .

Synthesis of Fused Ring Systems

The compound plays a unique role in natural and synthetic chemistry due to its biologically and pharmacologically active derivatives . It is used in the synthetic methodology of quinolin-2,4-dione derivatives together with their utility in the synthesis of fused ring systems .

Antimicrobial Potential

Some derivatives of the compound have shown good antimicrobial potential .

Inhibition of NO and H2O2 Production

The compound has been found to inhibit the production of Nitric Oxide (NO) and Hydrogen Peroxide (H2O2) when treating synoviocytes with Lipopolysaccharides (LPS) and Tumor Necrosis Factor-alpha (TNF-α) .

Wirkmechanismus

Target of Action

The primary target of the compound 2-methoxy-N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]pyridine-3-carboxamide is the Histone Methyltransferase EZH2 . EZH2 is the catalytic engine of the Polycomb Repressive Complex 2 (PRC2), a multimeric protein complex that plays a major role in transcriptional silencing .

Mode of Action

The compound interacts with its target, EZH2, by inhibiting its function. EZH2 catalyzes the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to the ε-NH2 group of lysine 27 on histone 3 (H3K27), resulting in trimethylation of H3K27 (H3K27me3) and subsequent silencing of targeted genes . The compound 2-methoxy-N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]pyridine-3-carboxamide inhibits this process, thereby preventing the silencing of targeted genes .

Biochemical Pathways

The inhibition of EZH2 by 2-methoxy-N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]pyridine-3-carboxamide affects the biochemical pathway of transcriptional silencing. This results in the prevention of the installation of methylation marks on H3K27, thereby disrupting the modification of chromatin structure that serves to repress transcription .

Pharmacokinetics

The compound demonstrates robust antitumor effects in a karpas-422 xenograft model when dosed at 160 mg/kg bid , suggesting it has favorable bioavailability.

Result of Action

The molecular and cellular effects of the action of 2-methoxy-N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]pyridine-3-carboxamide include the prevention of trimethylation of H3K27 and the subsequent silencing of targeted genes . This disruption of the normal function of EZH2 can lead to changes in gene expression that may have therapeutic effects in certain malignancies .

Eigenschaften

IUPAC Name |

2-methoxy-N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O4/c1-11-9-12(22-2)10-14(20)19(11)8-7-17-15(21)13-5-4-6-18-16(13)23-3/h4-6,9-10H,7-8H2,1-3H3,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEHVWBSFFACNTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)N1CCNC(=O)C2=C(N=CC=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-{[Bis(2-hydroxyethyl)amino]sulfonyl}-4-methylphenyl)acrylic acid](/img/structure/B2608252.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acetamide](/img/structure/B2608253.png)

![3-[(2-Bromophenoxy)methyl]benzoic acid](/img/structure/B2608260.png)

![2-(1,3-Benzothiazol-2-yl)-3-[(2,4-difluorophenyl)amino]-3-sulfanylprop-2-enenitrile](/img/structure/B2608261.png)

![2-bromo-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-methoxybenzamide](/img/structure/B2608262.png)

![N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2608265.png)

![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N,1-dimethyl-6-oxopyridazine-3-carboxamide](/img/structure/B2608267.png)

![(R)-Tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one 1,1-dioxide](/img/structure/B2608268.png)

![8-(2-((2,4-dimethylphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2608272.png)

![2-{[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2608275.png)